

# JND3229 Pyrimidopyrimidinone Derivative: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: JND3229

Cat. No.: B608205

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## Introduction

**JND3229** is a potent and reversible pyrimidopyrimidinone derivative inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the C797S mutation.<sup>[1][2][3][4]</sup> This mutation is a critical mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).<sup>[5][6]</sup> This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental data related to **JND3229**, intended to support further research and development in oncology.

## Core Structure and Properties

**JND3229** is identified as a new highly potent EGFR C797S inhibitor with single-digit nanomolar potency.<sup>[1]</sup> Its chemical structure is characterized by a pyrimidopyrimidinone core. The IUPAC name for **JND3229** is N-((1r,4r)-4-(3-(2-chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide.<sup>[4]</sup>

Chemical Formula: C<sub>33</sub>H<sub>41</sub>ClN<sub>8</sub>O<sub>2</sub><sup>[4]</sup> Molecular Weight: 617.18 g/mol <sup>[3]</sup>

## Quantitative Data

The inhibitory activity of **JND3229** has been quantified against various EGFR mutants and cell lines.

## In Vitro Kinase Inhibitory Activity

Target	IC50 (nM)
EGFRL858R/T790M/C797S	5.8[1][2][3][4][7]
EGFRWT	6.8[2][3][7]
EGFRL858R/T790M	30.5[2][3][7]

Data obtained from ELISA-based kinase assays.[1]

## Antiproliferative Activity

Cell Line	EGFR Status	IC50 (μM)
BaF3	EGFRL858R/T790M/C797S	0.51[8]
BaF3	EGFR19D/T790M/C797S	0.32[8]
NCI-H1975	EGFRL858R/T790M	0.31[3][8]
A431	EGFRWT (overexpressing)	0.27[3]

Data obtained from cell viability assays.[3][8]

## Experimental Protocols

### Synthesis of JND3229

**JND3229** can be synthesized from commercially available ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate. The synthesis involves a multi-step process including reaction with 1-Boc-1,4-cyclohexanediamine, reduction, oxidation, Borch reductive amination, cyclization, and subsequent nucleophilic deprotection and acylation reactions.

Key Reagents and Conditions:

- Step (a): K<sub>2</sub>CO<sub>3</sub>, DMF, 80 °C
- Step (b): LiAlH<sub>4</sub>, THF, -40 to 0 °C
- Step (c): MnO<sub>2</sub>, DCM, rt
- Step (d): AcOH, NaBH<sub>4</sub>, PhMe, 110 °C to rt
- Step (e): triphosgene, Et<sub>3</sub>N, DCM, 0 °C to rt
- Step (f): m-CPBA, DCM, rt
- Step (g): F<sub>3</sub>CCOOH, 2-BuOH, 110 °C
- Step (h): F<sub>3</sub>CCOOH, DCM, rt
- Step (i): propanoic acid, HATU, DIPEA, DCM, rt

## In Vitro Kinase Assay (ELISA-based)

This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of **JND3229**.

- Plate Coating: Coat a 96-well plate with a suitable EGFR substrate, such as poly-(Glu,Tyr).
- Enzyme and Inhibitor Incubation: Add the recombinant EGFR kinase (e.g., EGFR<sup>L858R/T790M/C797S</sup>) to the wells along with varying concentrations of **JND3229**. Incubate for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.
- Kinase Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and other necessary co-factors (e.g., MgCl<sub>2</sub>, MnCl<sub>2</sub>). Incubate for a sufficient duration (e.g., 1 hour) at a controlled temperature (e.g., 25-30°C).
- Detection: Stop the reaction and detect the level of substrate phosphorylation using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP). Add a suitable substrate for the detection enzyme and measure the resulting signal (e.g., absorbance at 450 nm).

- **Data Analysis:** Calculate the IC<sub>50</sub> values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Antiproliferation Assay (MTT-based)

This protocol describes a general method to assess the effect of **JND3229** on the proliferation of cancer cell lines.

- **Cell Seeding:** Seed cells (e.g., BaF3, NCI-H1975, A431) into 96-well plates at an optimized density for each cell line to ensure logarithmic growth throughout the experiment. Allow cells to adhere overnight.
- **Compound Treatment:** Treat the cells with a range of concentrations of **JND3229**. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).
- **Viability Assessment:** Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- **Solubilization and Measurement:** Solubilize the formazan crystals with a suitable solvent (e.g., acidified isopropanol) and measure the absorbance at 570 nm.
- **Data Analysis:** Determine the IC<sub>50</sub> values by calculating the percentage of cell viability relative to the vehicle control and plotting it against the drug concentration.

## Western Blot for EGFR Phosphorylation

This protocol is for determining the effect of **JND3229** on EGFR phosphorylation in cells.

- **Cell Treatment:** Culture cells (e.g., BaF3 cells overexpressing EGFR mutants) and treat with various concentrations of **JND3229** for a specified time (e.g., 2 hours).<sup>[8]</sup> Stimulate the cells with EGF for a short period (e.g., 15 minutes) before harvesting.<sup>[8]</sup>
- **Cell Lysis:** Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Normalization:** Strip the membrane and re-probe with an antibody for total EGFR or a loading control (e.g.,  $\beta$ -actin) to normalize the p-EGFR signal.

## In Vivo Xenograft Mouse Model

This protocol details the in vivo evaluation of **JND3229**'s anti-tumor efficacy.

- **Cell Implantation:** Subcutaneously implant BaF3 cells harboring the EGFR19D/T790M/C797S mutation into immunocompromised mice (e.g., BALB/c nude mice).
- **Tumor Growth and Grouping:** Allow the tumors to reach a palpable size, then randomize the mice into treatment and control groups.
- **Drug Administration:** Administer **JND3229** at a specified dose (e.g., 10 mg/kg) via a suitable route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).<sup>[1]</sup> The vehicle control group should receive the formulation solution (e.g., 0.5% HPMC).<sup>[1]</sup>
- **Monitoring:** Monitor tumor volume and body weight regularly (e.g., every 2-3 days) for the duration of the study (e.g., 10 days).<sup>[1]</sup>
- **Efficacy Evaluation:** At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.<sup>[3]</sup>

- Pharmacodynamic Analysis: Optionally, tumor tissues can be collected for analysis of target engagement, such as the level of p-EGFR, by immunohistochemistry or Western blot.[8]

## Visualizations

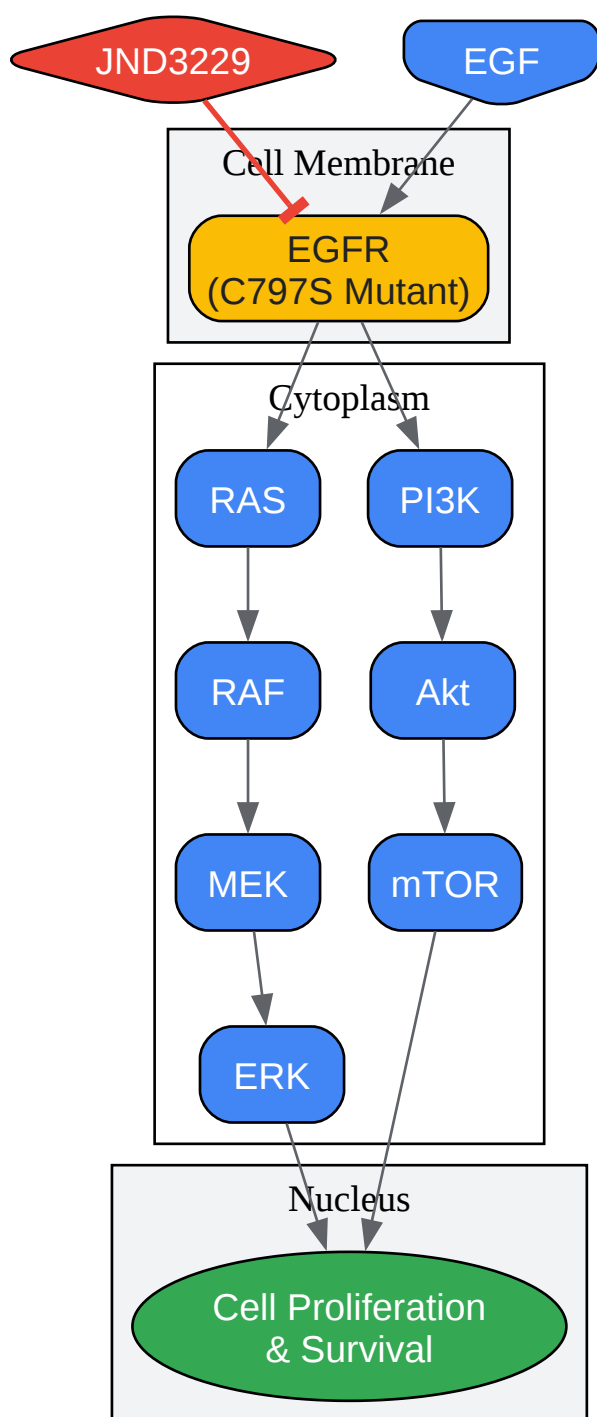
### Synthesis Workflow



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Caption: Synthetic pathway of **JND3229**.

## Mechanism of Action: EGFR Signaling Inhibition



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Caption: **JND3229** inhibits the mutated EGFR signaling pathway.

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